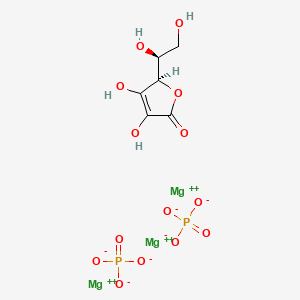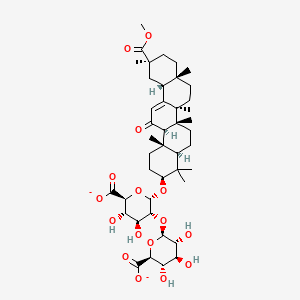![molecular formula C14H28BrNO B562335 N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE CAS No. 107451-16-1](/img/no-structure.png)
N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE” is a complex organic compound. It is an alkyl halide, a class of compounds in which one or more hydrogen atoms in an alkane have been replaced by halogen atoms . This compound specifically has a bromine atom as the halogen .
Synthesis Analysis
The synthesis of such compounds often involves the use of Grignard reagents, which have a formula RMgX where X is a halogen, and R is an alkyl or aryl group . The halogenoalkane is heated with a concentrated solution of ammonia in ethanol . The reaction is carried out in a sealed tube . This process results in a mixture of amines formed together with their salts .Molecular Structure Analysis
The molecular structure of this compound involves a nitrogen atom to which three alkyl groups are attached . These alkyl groups include a dimethyl group, a hexyl group, and a 2-[methacryloyl]ethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and sequential . The reaction doesn’t stop at a primary amine. The ethylamine also reacts with bromoethane - in the same two stages as before . In the first stage, a salt is formed . There is then the possibility of a reversible reaction between this salt and excess ammonia in the mixture .Physical And Chemical Properties Analysis
As an alkyl halide, this compound shares a single bond between the carbon and halogen atoms . The chemical reactivity of alkyl halides is frequently discussed using alkyl halide classifications to help discern patterns and trends .Mecanismo De Acción
Propiedades
Número CAS |
107451-16-1 |
|---|---|
Fórmula molecular |
C14H28BrNO |
Peso molecular |
306.288 |
Nombre IUPAC |
hexyl-dimethyl-(4-methyl-3-oxopent-4-enyl)azanium;bromide |
InChI |
InChI=1S/C14H28NO.BrH/c1-6-7-8-9-11-15(4,5)12-10-14(16)13(2)3;/h2,6-12H2,1,3-5H3;1H/q+1;/p-1 |
Clave InChI |
NAVYADWLAOVFTL-UHFFFAOYSA-M |
SMILES |
CCCCCC[N+](C)(C)CCC(=O)C(=C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)
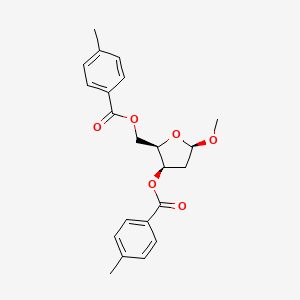
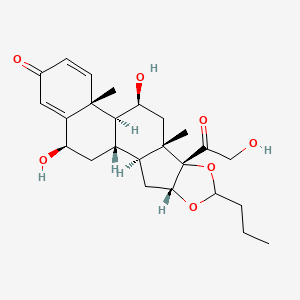

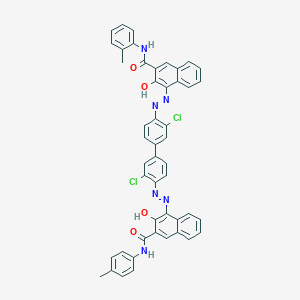
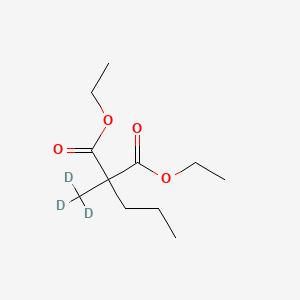

![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)
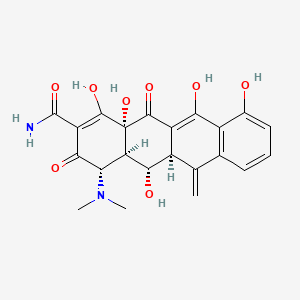
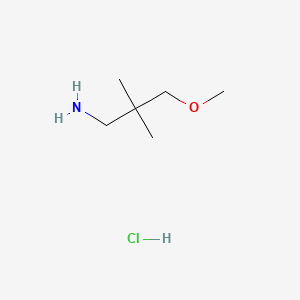
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)
